molecular formula C5H7NO B3258484 2-(Hydroxymethyl)cyclopropanecarbonitrile CAS No. 30491-95-3

2-(Hydroxymethyl)cyclopropanecarbonitrile

Cat. No.: B3258484
CAS No.: 30491-95-3
M. Wt: 97.12 g/mol
InChI Key: YRFBEHLXLHSHMV-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclopropanecarbonitrile (CAS 30491-95-3) is a versatile cyclopropane-containing building block of significant interest in medicinal chemistry and agrochemical research. The compound features both a hydroxymethyl group and a nitrile group on a strained cyclopropane ring, making it a valuable chiral precursor for the synthesis of more complex molecules. Its molecular formula is C5H7NO, with a molecular weight of 97.12 g/mol . The primary research value of this compound lies in its application as a key intermediate in the synthesis of noncanonical cyclopropane amino acids, which are increasingly important for developing therapeutic peptides and optimizing their stability and pharmacokinetic properties . The strained cyclopropane ring is a prominent motif in active pharmaceutical ingredients (APIs), where it is used to conformationally restrain structures, potentially leading to increased enzymatic stability and higher receptor selectivity . Furthermore, cyclopropane derivatives are widely utilized in the agrochemical industry, particularly in the development of novel insecticides and herbicides with enhanced efficacy . The global market for cyclopropanecarbonitrile derivatives is projected to experience steady growth, driven by sustained R&D in the pharmaceutical and agrochemical sectors . This reagent must be handled by qualified professionals in accordance with all applicable laboratory safety regulations. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(hydroxymethyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFBEHLXLHSHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)cyclopropanecarbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of cyclopropanecarbonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclopropanation reactions followed by purification processes such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)cyclopropanecarbonitrile involves its functional groups participating in various chemical reactions. The hydroxymethyl group can undergo oxidation or substitution, while the cyano group can be reduced to an amine. These transformations enable the compound to act as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Cyclopropanecarbonitrile Derivatives
  • 1-Hydroxy-2,2-dimethylcyclopropanecarbonitrile (C₆H₉NO): This analog replaces the hydroxymethyl group with a hydroxyl and two methyl groups.
  • 1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile (C₁₁H₁₀BrN): The addition of an aromatic bromophenyl group introduces steric bulk and electronic effects, making it suitable for applications in medicinal chemistry or materials science .
Bioactive Cyclopropane Derivatives
  • Compound 5 (from ): Lacking the hydroxymethyl group, this analog exhibits 16-fold lower antitrypanosomal activity (IC₅₀ = 4.9 µM) and reduced cytotoxicity compared to hydroxymethyl-containing analogs. This highlights the critical role of the hydroxymethyl group in enhancing bioactivity .
  • Compound 14: A 2-methylbut-2-enoate (tiglate) derivative, this compound shows lower activity than hydroxymethylacrylate analogs, further emphasizing the hydroxymethyl group’s contribution to biological efficacy .

Functional Group Comparisons

Nitrile-Containing Compounds
  • Cyclosulfamuron : A herbicide synthesized using cyclopropanecarbonitrile, this compound demonstrates the nitrile group’s utility in agrochemical synthesis. The target compound’s hydroxymethyl group could modify reactivity or environmental persistence .
Hydroxymethyl-Containing Compounds
  • 5-(Hydroxymethyl) Acetic Acid : Found in plant extracts, this compound exhibits antimicrobial activity, suggesting that the hydroxymethyl group enhances interactions with biological targets .

Physical Properties and Stability

demonstrates that aliphatic chain length and substituent parity (odd vs. even) influence melting points and crystal packing.

Data Tables

Table 1: Structural and Bioactive Comparison of Selected Compounds

Compound Name Molecular Formula Key Substituents Bioactivity/Application Key Findings
2-(Hydroxymethyl)cyclopropanecarbonitrile C₅H₇NO Hydroxymethyl, nitrile Synthetic intermediate High reactivity due to nitrile
Compound 5 () N/A Lacks hydroxymethyl Antitrypanosomal (IC₅₀ = 4.9 µM) 16-fold lower activity than target
Cyclosulfamuron C₁₇H₁₉N₅O₆S Cyclopropanecarbonitrile Herbicide Nitrile critical for synthesis
Acetone Cyanohydrin C₄H₇NO Nitrile, hydroxy, methyl Industrial chemical High toxicity

Table 2: Impact of Substituents on Bioactivity

Substituent Type Example Compound Effect on Bioactivity
Hydroxymethyl Target Compound Enhances antitrypanosomal activity
Tiglate (ester) Compound 14 Reduces activity vs. hydroxymethyl
Aromatic Bromophenyl 1-(4-Bromo-2-methylphenyl) derivative Modifies steric/electronic properties

Biological Activity

2-(Hydroxymethyl)cyclopropanecarbonitrile is an organic compound notable for its unique cyclopropane structure, which includes a hydroxymethyl group and a carbonitrile functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

  • Molecular Formula : C5_5H7_7N
  • Molecular Weight : Approximately 97.12 g/mol
  • Structure : The compound exists in various stereoisomers, with the cis form being particularly significant for its distinct chemical properties.

The biological activity of this compound is primarily linked to its interactions with biological macromolecules. The presence of hydroxymethyl and carbonitrile groups facilitates potential hydrogen bonding and coordination with metal ions, influencing both reactivity and biological effects. Mechanistic studies suggest that it may act through:

  • Enzyme Inhibition/Activation : The compound has been shown to influence enzyme activity, potentially leading to therapeutic applications in drug design.
  • Receptor Binding : It may modulate receptor interactions, affecting various cellular signaling pathways.
  • Cellular Signaling Modulation : Interactions with cellular components can alter signaling cascades, impacting physiological responses.

Biological Activity Studies

Recent studies have focused on the biological implications of this compound. Below is a summary of key findings from various research efforts:

StudyFocusFindings
Interaction Studies Biological MacromoleculesDemonstrated that the compound can influence enzyme activity and receptor interactions, suggesting potential therapeutic strategies .
Mechanistic Insights Enzyme PathwaysIdentified pathways involving enzyme inhibition or activation, revealing how the compound can modulate cellular functions .
Therapeutic Potential Drug DesignHighlighted the compound's potential as a building block in medicinal chemistry, particularly in developing new drugs targeting specific enzymes and receptors .

Case Studies

  • Enzyme Activity Modulation : A study indicated that this compound could inhibit certain enzymes involved in metabolic pathways, leading to altered metabolite levels in treated cells. This suggests a role in regulating metabolic disorders.
  • Receptor Interaction Analysis : Research showed that the compound binds to specific receptors, potentially affecting neurotransmitter release and neuronal signaling. This interaction highlights its promise as a neuroprotective agent.
  • Synthesis and Application : The compound's synthesis has been optimized for high yields, enabling further exploration of its biological properties and applications in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)cyclopropanecarbonitrile
Reactant of Route 2
2-(Hydroxymethyl)cyclopropanecarbonitrile

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